
Methanol;scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol;scandium is a compound that combines methanol, a simple alcohol with the chemical formula CH₃OH, and scandium, a rare earth metal with the atomic number 21 Methanol is widely used as a solvent, antifreeze, fuel, and as a feedstock for the production of chemicals Scandium, on the other hand, is known for its applications in aerospace materials, electronics, and as a catalyst in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanol;scandium typically involves the reaction of scandium salts with methanol under controlled conditions. One common method is the reaction of scandium chloride (ScCl₃) with methanol in the presence of a base such as sodium methoxide (NaOCH₃). The reaction proceeds as follows:
[ \text{ScCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of scandium. The resulting scandium methoxide can be further purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The process may also include the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methanol;scandium undergoes various types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) in the presence of scandium catalysts.
Reduction: Scandium can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Methanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reaction is typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used in the presence of scandium catalysts.
Substitution: Reagents such as alkyl halides (R-X) can be used for substitution reactions.
Major Products
Oxidation: Formaldehyde, formic acid
Reduction: Reduced organic compounds
Substitution: Alkylated methanol derivatives
Applications De Recherche Scientifique
Methanol;scandium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research into the use of scandium-based compounds in medical imaging and cancer treatment.
Industry: Applications in the production of high-performance materials, such as scandium-aluminum alloys used in aerospace and automotive industries.
Mécanisme D'action
The mechanism of action of methanol;scandium involves the interaction of scandium ions with the molecular targets in the reaction medium. Scandium ions can coordinate with the oxygen atoms in methanol, facilitating various chemical transformations. The molecular pathways involved include the activation of methanol molecules and the stabilization of reaction intermediates, leading to enhanced reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Methanol;scandium can be compared with other similar compounds, such as:
Methanol;yttrium: Similar to this compound, but with yttrium as the metal component. Yttrium has different catalytic properties and applications.
Methanol;lanthanum: Lanthanum-based compounds have distinct electronic properties and are used in different catalytic processes.
Methanol;indium: Indium-based catalysts are known for their high selectivity in certain reactions, such as the hydrogenation of carbon dioxide to methanol.
The uniqueness of this compound lies in its specific catalytic properties and the ability to form stable complexes with methanol, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
487063-74-1 |
|---|---|
Formule moléculaire |
CH3OSc- |
Poids moléculaire |
75.990 g/mol |
Nom IUPAC |
methanolate;scandium |
InChI |
InChI=1S/CH3O.Sc/c1-2;/h1H3;/q-1; |
Clé InChI |
RHQHELFLCIGPBB-UHFFFAOYSA-N |
SMILES canonique |
C[O-].[Sc] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


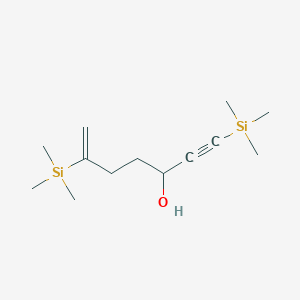


![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

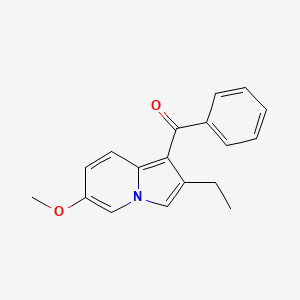
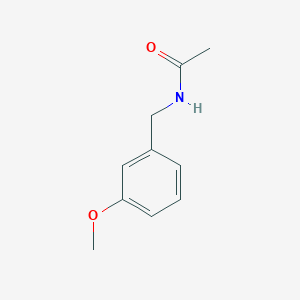
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
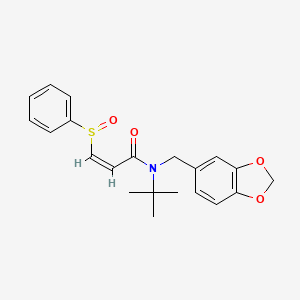
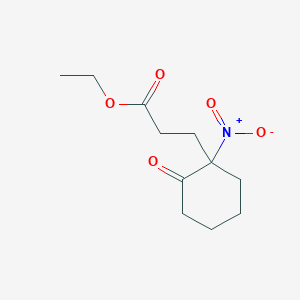
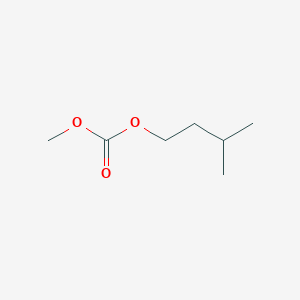
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
